molecular formula C30H48N2 B14905491 (1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine

(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine

Cat. No.: B14905491
M. Wt: 436.7 g/mol
InChI Key: JLFJNSDYSHGRJL-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bulky tert-butylphenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and a suitable chiral diamine precursor.

    Condensation Reaction: The aldehyde groups of 3,5-di-tert-butylbenzaldehyde are condensed with the chiral diamine precursor under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imines or amides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: It can serve as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bulky tert-butyl groups may influence the binding affinity and selectivity of the compound for its targets, affecting the overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

Uniqueness

(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H48N2

Molecular Weight

436.7 g/mol

IUPAC Name

(1S,2S)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m0/s1

InChI Key

JLFJNSDYSHGRJL-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.